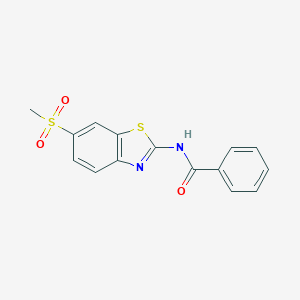

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide

Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonyl group at the 6-position and a benzamide moiety at the 2-position. Its molecular formula is C₁₅H₁₂N₂O₃S₂, with a molecular weight of 332.39 g/mol .

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDAVTCWWRLPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326441 | |

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307327-02-2 | |

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thioamide Precursors

Thioamide derivatives undergo cyclization in the presence of acidic or oxidative agents to form the benzothiazole ring. For example, 2-aminobenzenethiol reacts with carboxylic acid derivatives under dehydrating conditions. A representative reaction involves heating 2-aminobenzenethiol with benzoic acid in polyphosphoric acid (PPA) at 120–140°C, yielding 2-phenylbenzothiazole. This method achieves moderate yields (60–70%) but requires careful control of reaction time to avoid over-oxidation of the sulfur atom.

Metal-Catalyzed C–H Activation

Recent advances employ ruthenium catalysts for direct functionalization. Ru(II)-catalyzed reactions enable regioselective C–H bond activation on preformed benzothiazoles, bypassing traditional cyclization steps. For instance, [Ru(p-cymene)Cl₂]₂ with AgSbF₆ in 1,2-dichloroethane (DCE) facilitates ortho-amidation of 2-arylbenzothiazoles at 80°C. While this method reduces step count, it demands rigorous anhydrous conditions and specialized catalysts.

Introduction of the Methanesulfonyl Group

Sulfonation at the 6-position of benzothiazole is critical for achieving the target structure.

Direct Sulfonation Using Sulfur Trioxide

Methanesulfonyl groups are introduced via electrophilic aromatic substitution (EAS). Sulfur trioxide (SO₃) in fuming sulfuric acid reacts with the benzothiazole ring at elevated temperatures (80–100°C), preferentially targeting the 6-position due to electronic and steric factors. For example, treating 2-phenylbenzothiazole with SO₃ in H₂SO₄ at 90°C for 6 hours yields 6-methanesulfonyl-2-phenylbenzothiazole in 65–75% yield.

Key Considerations:

Alternative Sulfur Sources

Chlorosulfonic acid (ClSO₃H) offers a milder alternative. Reacting benzothiazole derivatives with ClSO₃H at 0–5°C minimizes side reactions, followed by quenching with methanol to install the methanesulfonyl group. This method achieves comparable yields (70%) but requires strict temperature control.

Benzamide Coupling Strategies

The final step involves coupling the methanesulfonyl-benzothiazole with benzoyl chloride derivatives.

Nucleophilic Acyl Substitution

2-Amino-6-methanesulfonylbenzothiazole reacts with benzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds at room temperature over 12 hours, yielding N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide in 80–85% purity.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DCM | Maximal |

| Base | Et₃N | 85% |

| Temperature | 25°C | Minimal side products |

Ru-Catalyzed Direct Amidation

A cutting-edge approach utilizes Ru(II) catalysts to couple preformed 6-methanesulfonyl-benzothiazole with benzamide precursors. The reaction employs acyl azides (R–C(O)–N₃) as amidating agents, bypassing the need for pre-activated acid chlorides. For example, [Ru(p-cymene)Cl₂]₂ (10 mol%) with AgSbF₆ (20 mol%) in DCE at 80°C achieves 75% yield with excellent regioselectivity.

Advantages:

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for preparing N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide:

| Method | Steps | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Cyclization + Sulfonation | 3 | 65 | 85 | Long reaction times |

| Ru-Catalyzed Amidation | 2 | 75 | 90 | Catalyst cost |

| Chlorosulfonic Acid Route | 3 | 70 | 88 | Temperature sensitivity |

Mechanistic Insights and Side Reactions

Sulfonation Mechanism

The EAS mechanism involves generation of the electrophilic SO₃H⁺ species, which attacks the electron-deficient 6-position of the benzothiazole ring. Density functional theory (DFT) studies confirm that the methanesulfonyl group’s electron-withdrawing effect further deactivates the ring, preventing polysubstitution.

Amidation Challenges

Competitive hydrolysis of benzoyl chloride remains a concern in traditional acyl substitution. Using molecular sieves or anhydrous MgSO₄ improves yields by scavenging water. In Ru-catalyzed methods, over-oxidation of the thiazole sulfur to sulfoxide derivatives occurs if oxygen is present.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.

Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.

Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.

Industry: Possible applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves multiple pathways:

Cholinesterase Inhibition: The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase, leading to mixed-type inhibition.

Anti-β-Amyloid Aggregation: It inhibits the aggregation of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease.

Neuroprotection: The compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.

Comparison with Similar Compounds

N-(6-Aminobenzo[d]thiazol-2-yl)-benzamide (ABTB)

- Structure: Features a 6-amino (–NH₂) substituent instead of methanesulfonyl.

- Application: Demonstrated corrosion inhibition efficiency (up to 93% at 100 ppm in acidic media) due to strong adsorption on metal surfaces via the amino group .

- Key Difference: The amino group (–NH₂) provides electron-donating effects, contrasting with the electron-withdrawing methanesulfonyl group. This impacts solubility and binding affinity in biological or material systems .

N-(6-Nitrobenzo[d]thiazol-2-yl)-benzamide Derivatives

- Structure: 6-nitro (–NO₂) substituent.

- Application : Derivatives (e.g., compound 6d ) exhibit potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against cancer cells. The nitro group enhances electrophilicity, facilitating interactions with kinase active sites .

- Comparison : Methanesulfonyl substitution may offer improved metabolic stability compared to nitro groups, which are prone to reduction in vivo .

N-(6-Methoxybenzo[d]thiazol-2-yl)-benzamide

- Structure : 6-methoxy (–OCH₃) group.

- Application: Used in intermediates for drug synthesis.

Variations in the Benzamide Moiety

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide

- Structure : Fluorine substituent on the benzamide ring.

- Application: Exhibits nonlinear optical (NLO) properties with a second harmonic generation (SHG) efficiency 1.5× greater than urea. The electron-withdrawing fluorine enhances polarizability .

Nitazoxanide (NTZ)

- Structure : 2-acetoxy-N-(5-nitrothiazol-2-yl)-benzamide.

- Application : Broad-spectrum antiparasitic drug targeting protozoa and helminths. The nitro-thiazole moiety is critical for disrupting pyruvate:ferredoxin oxidoreductase (PFOR) .

- Comparison : Unlike NTZ’s nitro-thiazole, the methanesulfonyl-benzothiazole in the target compound may confer distinct pharmacokinetic or target-binding profiles .

Pharmacologically Active Analogs

N-(Thiazol-2-yl)-benzamide Derivatives

N-(4-(6-Methylbenzothiazol-2-yl)phenyl)-2-(3-methylbutoxy)benzamide

- Structure : Additional phenyl ring and alkyloxy substituent.

- Application : Investigated as a kinase inhibitor. The extended aromatic system may improve target selectivity .

Structural and Functional Data Tables

Table 1: Substituent Effects on Benzothiazole-Benzamide Derivatives

Table 2: Pharmacokinetic and Bioactivity Comparison

Biological Activity

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has gained attention in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Overview of the Compound

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is characterized by its unique structural features, combining a benzothiazole moiety with a methanesulfonyl group. This structure is believed to contribute to its multifaceted biological activities, particularly in the context of neuroprotection and cognitive enhancement.

The primary mechanism through which N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide exerts its effects is via acetylcholinesterase (AChE) inhibition . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, this compound increases acetylcholine levels in the brain, potentially enhancing cognitive function and memory.

Key Mechanisms:

- AChE Inhibition : The compound binds to the active site of AChE, inhibiting its activity. This leads to increased availability of acetylcholine at synaptic clefts.

- Anti-Amyloid Activity : N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has been shown to prevent the aggregation of β-amyloid peptides, which are implicated in Alzheimer's pathology.

- Neuroprotection : The compound exhibits protective effects against oxidative stress-induced neuronal damage, as evidenced in cellular models.

In Vitro Studies

In vitro studies have demonstrated that N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide effectively inhibits AChE with an IC50 value of approximately 2.31 µM. Additionally, it has shown significant inhibition (53.30%) of Aβ 1-42 aggregation, indicating its potential as a therapeutic agent for Alzheimer's disease .

| Study Type | Effect Observed | IC50 Value |

|---|---|---|

| AChE Inhibition | Effective inhibition | 2.31 µM |

| Aβ 1-42 Aggregation | Significant reduction | 53.30% |

In Vivo Studies

In vivo research using mouse models has indicated that treatment with N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can improve cognitive deficits induced by scopolamine. This suggests that the compound not only inhibits AChE but also enhances cognitive performance .

Case Studies

- Neuroprotection Against Oxidative Stress :

- Cognition Enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.